![molecular formula C10H17N3O B13524710 (2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B13524710.png)
(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine is a chiral compound featuring a pyrazole ring and an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.
Introduction of the oxolane ring: The oxolane ring can be introduced via a cyclization reaction involving an appropriate diol and a dehydrating agent.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,3S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major product would be the corresponding oxo derivative.
Reduction: The major product would be the fully reduced amine.
Substitution: The major products would be the substituted amine derivatives.
Applications De Recherche Scientifique
(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine: can be compared with other pyrazole-containing compounds and oxolane derivatives.
Pyrazole derivatives: These compounds often exhibit similar biological activities and can be used as reference points for understanding the properties of this compound.
Oxolane derivatives: These compounds can provide insights into the reactivity and stability of the oxolane ring in this compound.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the combination of the pyrazole and oxolane rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H17N3O |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
(2S,3S)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13-9(3-5-12-13)10-8(11)4-6-14-10/h3,5,7-8,10H,4,6,11H2,1-2H3/t8-,10-/m0/s1 |
Clé InChI |
JOFRKRVKFQLQIU-WPRPVWTQSA-N |
SMILES isomérique |
CC(C)N1C(=CC=N1)[C@@H]2[C@H](CCO2)N |
SMILES canonique |
CC(C)N1C(=CC=N1)C2C(CCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


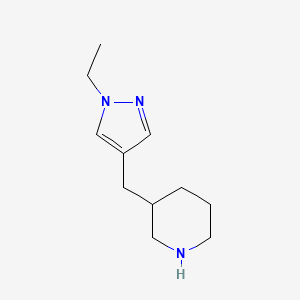

![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)
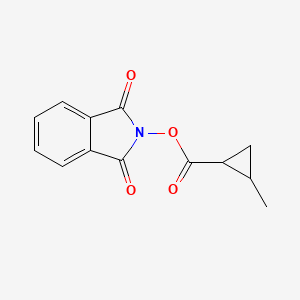
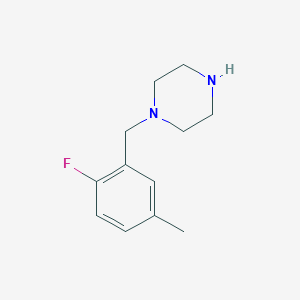

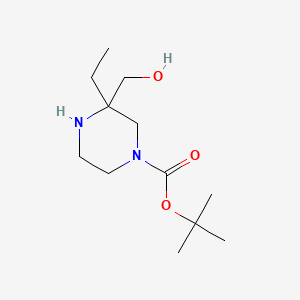
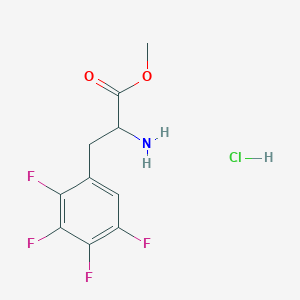
![5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13524669.png)
![2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B13524677.png)

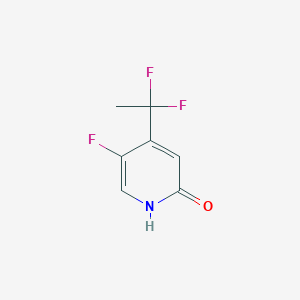
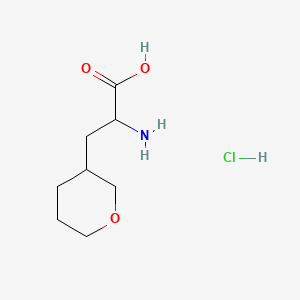
![Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13524699.png)
